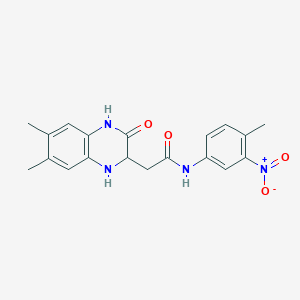

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methyl-3-nitrophenyl)acetamide

CAS No.: 1042967-98-5

Cat. No.: VC4379283

Molecular Formula: C19H20N4O4

Molecular Weight: 368.393

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1042967-98-5 |

|---|---|

| Molecular Formula | C19H20N4O4 |

| Molecular Weight | 368.393 |

| IUPAC Name | 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-methyl-3-nitrophenyl)acetamide |

| Standard InChI | InChI=1S/C19H20N4O4/c1-10-4-5-13(8-17(10)23(26)27)20-18(24)9-16-19(25)22-15-7-12(3)11(2)6-14(15)21-16/h4-8,16,21H,9H2,1-3H3,(H,20,24)(H,22,25) |

| Standard InChI Key | CPCPRLUYBCMHSC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)[N+](=O)[O-] |

Introduction

Synthesis

The synthesis of quinoxaline derivatives typically involves several key steps, including the formation of the quinoxaline ring and the attachment of the acetamide moiety. This process may require careful temperature control and the use of catalysts to facilitate the reactions. Optimization of reaction conditions such as solvent choice and reaction time is critical for maximizing yield.

Chemical Reactions

Quinoxaline derivatives can participate in various chemical reactions typical for amides and quinoxalines. These reactions are important for modifying the compound's structure to explore its biological activity further or to synthesize related compounds with potentially enhanced properties.

Biological Activity and Applications

Quinoxaline compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The specific biological activity of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methyl-3-nitrophenyl)acetamide would depend on its interactions with molecular targets within biological systems, which are currently not well-documented.

Data Table: Comparison of Similar Quinoxaline Derivatives

This table highlights the diversity of quinoxaline derivatives and their varying properties, which can inform the design and synthesis of new compounds with specific biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume